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molecular formula C12H16FNO B8322331 4-(5-Ethyl-2-fluorophenyl)morpholine

4-(5-Ethyl-2-fluorophenyl)morpholine

Cat. No. B8322331
M. Wt: 209.26 g/mol
InChI Key: BWLWZOPOOJJUSA-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

To Intermediate 228.1 (203 mg, 1.00 mmol), BINAP (39.8 mg, 0.06 mmol), sodium tert-butoxide (115.3 mg, 1.20 mmol), morpholine (105 μL, 1.2 mmol) and Pd2(dba)3 (27.5 mg, 0.03 mmol), was added 5 mL toluene. The reaction vial was sealed and stirred at 85° C. for 15 h. The mixture was filtered through a 1″ pad of silica gel, eluting with 20% EtOAc/hexanes. The crude product was purified by flash chromatography (0 to 20% EtOAc/hexanes gradient) to afford 185 mg of intermediate 230.1. LCMS (2 min gradient) RT=1.66 min, 210.3 (M+H)+.
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
115.3 mg
Type
reactant
Reaction Step One
Quantity
105 μL
Type
reactant
Reaction Step One
Quantity
27.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
39.8 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH2:8][CH3:9])[CH:5]=[CH:4][C:3]=1[F:10].CC(C)([O-])C.[Na+].[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[CH2:8]([C:6]1[CH:5]=[CH:4][C:3]([F:10])=[C:2]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH:7]=1)[CH3:9] |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
203 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CC)F
Name
Quantity
115.3 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
105 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
27.5 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
39.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 85° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
vial was sealed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a 1″ pad of silica gel
WASH
Type
WASH
Details
eluting with 20% EtOAc/hexanes
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (0 to 20% EtOAc/hexanes gradient)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)C=1C=CC(=C(C1)N1CCOCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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